Thuricin CD -

Thuricin CD

Catalog Number: EVT-244279
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thuricin CD is derived from a human fecal sample, highlighting its potential role in gut health and microbiota management. In terms of classification, it falls under the category of sactibiotics, which are a subset of bacteriocins known for their complex structures and mechanisms of action. The genetic determinants for thuricin CD production include specific genes responsible for its synthesis and modification, such as those encoding the radical S-adenosylmethionine proteins TrnC and TrnD, which are crucial for its unique structural features .

Synthesis Analysis

Methods and Technical Details

The synthesis of thuricin CD involves several steps:

  1. Cultivation: The producing strain Bacillus thuringiensis DPC 6431 is cultured in brain heart infusion broth under controlled conditions.
  2. Purification: After growth, the culture supernatant is clarified using XAD-16 beads to remove cellular debris. The bacteriocin is then extracted from the cell pellet using a solvent mixture (70% propan-2-ol at pH 2.0) .
  3. Separation: The crude extract undergoes further purification through reverse-phase high-performance liquid chromatography (RP-HPLC), resulting in well-defined peaks corresponding to the two active peptides of thuricin CD: Trn-α and Trn-β .

The molecular masses of these peptides have been determined to be approximately 2,763 Da for Trn-α and 2,861 Da for Trn-β.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

The mechanism by which thuricin CD exerts its antimicrobial effects involves disruption of bacterial cell membranes. Studies utilizing flow cytometry have shown that thuricin CD peptides can depolarize membranes of sensitive bacteria, leading to cell death. This action is enhanced when both Trn-α and Trn-β are present, indicating a synergistic effect that significantly increases their potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thuricin CD has several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,763 Da (Trn-α) and 2,861 Da (Trn-β).
  • Isoelectric Point: The peptides exhibit varying isoelectric points due to their amino acid composition.
  • Stability: Active over a broad pH range (2–9) with significant heat stability.
  • Solubility: Soluble in organic solvents like propan-2-ol at low pH .
Applications

Scientific Uses

Thuricin CD has potential applications in various fields:

  1. Clinical Microbiology: It could be used as an antimicrobial agent against resistant strains of Clostridium difficile, contributing to treatment strategies for gastrointestinal infections.
  2. Food Preservation: Due to its antimicrobial properties, thuricin CD may be explored as a natural preservative in food products.
  3. Probiotic Development: Its role in modulating gut microbiota suggests potential use in probiotic formulations aimed at enhancing gut health .
Introduction to Thuricin CD as a Sactibiotic Bacteriocin

Discovery and Isolation from Bacillus thuringiensis DPC 6431

Thuricin CD was first identified in 2010 following targeted screening of human fecal microbiota for antimicrobials with selective activity against Clostridium difficile. It is produced by Bacillus thuringiensis DPC 6431, a strain isolated from a healthy human fecal sample. The purification process involved adsorption of the bacteriocin from cell-free supernatants onto hydrophobic XAD-16 beads, followed by elution with 70% isopropanol/0.1% trifluoroacetic acid and reverse-phase high-performance liquid chromatography (RP-HPLC). This yielded two distinct bioactive peptides designated Trnα (2,763 Da) and Trnβ (2,861 Da), which act synergistically to exert antimicrobial activity [1] [2].

Mass spectrometry and nuclear magnetic resonance (NMR) studies revealed that both peptides undergo unprecedented post-translational modifications: three intramolecular sulfur-to-α-carbon thioether bridges between cysteine residues (positions 5, 9, and 13) and the α-carbons of acceptor residues (positions 21, 25, and 28). These modifications generate a characteristic hairpin-like tertiary structure essential for bioactivity [1] [4]. Thuricin CD exhibits potent activity against C. difficile at nanomolar concentrations but displays minimal impact on commensal gastrointestinal bacteria such as Bifidobacterium and Lactobacillus spp., highlighting its narrow spectrum [1] [2].

Table 1: Physicochemical Properties of Thuricin CD Peptides

PropertyTrnαTrnβ
Molecular mass (Da)2,7632,861
Modified residuesCys⁵, Cys⁹, Cys¹³Cys⁵, Cys⁹, Cys¹³
Acceptor residuesAla²¹, Val²⁵, Ser²⁸Ala²¹, Val²⁵, Ser²⁸
Thermal stabilityStable ≤85°C; inactivated at 100°C
pH stability range2–9

Classification Within the Sactibiotic Subfamily of Bacteriocins

Thuricin CD belongs to the sactibiotic subclass of bacteriocins (Class I), characterized by the presence of sulfur-to-α-carbon (sacti) bonds formed through radical-based catalysis. This classification was established in 2013 based on shared structural motifs with subtilosin A, the founding member of the group [3] [6]. The biosynthetic gene cluster (Figure 1) encodes:

  • Structural genes: trnA (Trnα precursor) and trnB (Trnβ precursor)
  • Modification enzymes: trnC and trnD, encoding radical S-adenosylmethionine (SAM) proteins that catalyze sacti-bond formation
  • Immunity genes: trnI (dedicated immunity protein) and trnF-trnG (ABC transporter system)
  • Processing/export: trnE (C-terminal processing peptidase) [6] [7]

Genome mining using TrnC/TrnD homologs has identified 15 additional sactibiotic-like clusters across Bacillus, Clostridium, and Streptococcus genera, indicating evolutionary conservation of this modification machinery. Unlike broad-spectrum lantibiotics (e.g., nisin), sactibiotics exhibit narrow inhibitory spectra due to their structurally constrained receptor recognition [3] [6].

Table 2: Comparative Features of Characterized Sactibiotics

FeatureThuricin CDSubtilosin AThurincin H
Producer organismBacillus thuringiensisBacillus subtilisBacillus thuringiensis
Number of peptides2 (Trnα + Trnβ)11
Sacti-bonds3 per peptide31
Primary targetClostridium difficileListeria monocytogenesGram-positive food spoilers
Gene cluster size~10 kb~8 kb~7 kb

Epidemiological Relevance in Clostridium difficile-Associated Disease (CDAD)

Thuricin CD demonstrates potent activity against epidemic and hypervirulent C. difficile ribotypes (e.g., 027/NAP1), which are frequently associated with severe CDAD outbreaks globally. Its minimal inhibitory concentrations (MICs) against clinical isolates range from 0.125 to 2.0 µg/mL, comparable to vancomycin [1] [10]. Critically, in a human distal colon model, thuricin CD reduced C. difficile counts by >6 log units within 24 hours without significantly altering commensal microbiota diversity—a key advantage over broad-spectrum antibiotics that disrupt gut ecology and predispose patients to recurrence [1] [4].

Recent studies reveal efficacy against biofilm-embedded C. difficile, a major reservoir for recurrence. Thuricin CD alone reduced biofilm viability of ribotypes 027 and R106 by >80% at 2× MIC. When combined with antibiotics (e.g., tigecycline or rifampicin), it exhibits synergistic effects (FIC indices ≤0.5) against biofilms of strain DPC6350, overcoming intrinsic resistance mechanisms [10]. The narrow spectrum of thuricin CD positions it as a precision therapeutic candidate for CDAD, potentially reducing recurrence rates linked to conventional antibiotics.

Table 3: Activity of Thuricin CD Against Epidemic *C. difficile Ribotypes*

Ribotype (Strain)MIC (µg/mL)Biofilm Reduction (%)Synergistic Partners
027 (20291)0.2585% at 2× MICTigecycline, Rifampicin
R106 (Liv022)0.578% at 2× MICTeicoplanin
R002 (TL178)1.0<20%None identified
078 (DPC6350)0.12592% at 2× MICVancomycin, Rifampicin

Properties

Product Name

Thuricin CD

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.